2-(benzylsulfanyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}acetamide
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Overview
Description
2-(benzylsulfanyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}acetamide is an organic compound that features a benzylsulfanyl group, a furan ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}acetamide typically involves multiple steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl chloride.
Synthesis of the Pyrazole Intermediate: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate diketone.
Coupling Reaction: The benzylsulfanyl intermediate is then coupled with the pyrazole intermediate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding a simpler acetamide derivative.
Substitution: The furan and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simplified acetamide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(benzylsulfanyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(benzylsulfanyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}acetamide exerts its effects depends on its interaction with molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially affecting enzyme activity. The furan and pyrazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)-5-(furan-2-yl)-1,3,4-oxadiazole: This compound shares the benzylsulfanyl and furan groups but has an oxadiazole ring instead of a pyrazole ring.
2-(benzylsulfanyl)-5-(trifluoromethyl)benzoic acid: This compound has a benzylsulfanyl group and a benzoic acid moiety with a trifluoromethyl substituent.
Uniqueness
2-(benzylsulfanyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}acetamide is unique due to the combination of its benzylsulfanyl, furan, and pyrazole groups. This unique structure provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21-16(17-8-5-9-23-17)10-15(20-21)11-19-18(22)13-24-12-14-6-3-2-4-7-14/h2-10H,11-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRZTHSVFGRPOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CSCC2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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